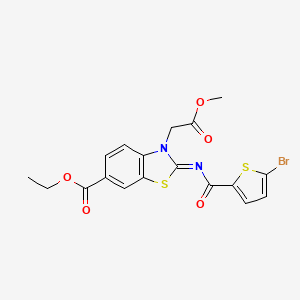

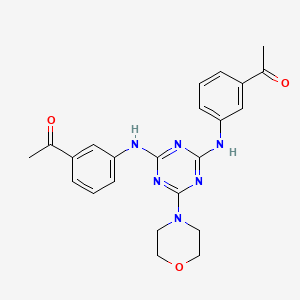

![molecular formula C20H17N3O2S2 B2484582 2,4-二甲基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺 CAS No. 896678-73-2](/img/structure/B2484582.png)

2,4-二甲基-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamides, including compounds structurally related to 2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, involves several steps including the activation of specific functional groups, coupling reactions, and the introduction of sulfonamide groups. A key aspect of the synthesis is the formation of the thiazolo[5,4-b]pyridin-2-yl group and its integration into the benzenesulfonamide framework. For example, Röver et al. (1997) describe the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors, highlighting the critical steps in synthesizing complex sulfonamide derivatives (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives reveals the importance of the spatial arrangement of functional groups and their impact on the compound's properties and reactivity. Al-Hourani et al. (2016) elucidate the crystal structure of a related sulfonamide, offering insights into the intermolecular interactions and structural features critical for its biochemical activities (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamides participate in various chemical reactions, including condensation, nucleophilic substitution, and complex formation, owing to the reactive sulfonamide group and other functional moieties. The reactivity pattern of these compounds is essential for their application in synthesizing more complex molecules and for their potential biological activities. For instance, the study by Vellaiswamy and Ramaswamy (2017) on Co(II) complexes of benzenesulfonamide derivatives emphasizes the chemical versatility and potential applications of these compounds (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are crucial for determining the compound's applicability in various scientific and industrial contexts. The research by Mohamed-Ezzat et al. (2023) on the synthesis and structural characterization of a benzenesulfonamide derivative provides valuable data on its physical characteristics (Mohamed-Ezzat et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards specific reagents, and stability under various conditions, define the utility of benzenesulfonamide derivatives in chemical syntheses and as potential biologically active molecules. Studies like those by Jacobs et al. (2013), which explore the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of benzenesulfonamide, contribute to understanding these properties in depth (Jacobs et al., 2013).

科学研究应用

光动力疗法应用

- 取代苯磺酰胺基团的酞菁锌衍生物已被探索其在光动力疗法中的潜力。这些化合物表现出高的单线态氧量子产率,使它们适用于作为癌症治疗中的II型光敏剂,用于光动力疗法(Pişkin, Canpolat, & Öztürk, 2020)。

生化研究中的抑制剂

- 包括类似于所讨论化合物的N-(4-苯基噻唑-2-基)苯磺酰胺衍生物已被研究为酪氨酸3-羟化酶的高亲和力抑制剂。这项研究为生化途径和潜在的治疗应用提供了见解(Röver et al., 1997)。

多功能合成应用

- 包含噻唑并[5,4-b]吡啶-2-基结构的化合物已被用作吡喃、苯并和萘并(b)呋喃等各种衍生物的合成的构建块,展示了它们在合成化学中的多功能性(Farag et al., 2011)。

药代动力学研究

- 噻唑苯磺酰胺衍生物的衍生物已被研究其药代动力学,探索系统清除和口服生物利用度等方面。这项研究有助于理解药物在生物系统中的行为(Stearns et al., 2002)。

抗微生物活性

- 苯磺酰胺衍生物,包括具有噻唑并[5,4-b]吡啶-2-基结构的化合物,已被合成并测试其抗微生物活性。这些化合物已显示出对各种细菌和真菌菌株的有效性(Sojitra et al., 2016)。

未来方向

The future directions for research on this compound could include further exploration of its biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Additionally, researchers could investigate its potential uses in the treatment of various diseases, given its ability to interact with the ATP binding pocket of the PI3Kα kinase .

属性

IUPAC Name |

2,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIJCHSTIIFFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2484503.png)

amino}acetic acid](/img/structure/B2484505.png)

![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)

![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)